1,1-Bis(iodomethyl)cyclopropane

Description

The exact mass of the compound this compound is 321.87155 g/mol and the complexity rating of the compound is 60.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

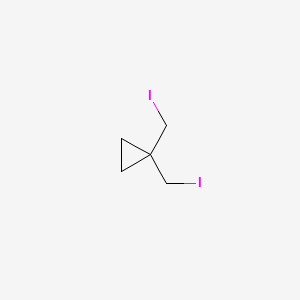

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(iodomethyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEWACGRLOFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CI)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660404 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83321-23-7 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cyclopropane Ring Systems in Advanced Organic Synthesis

The cyclopropane (B1198618) ring, a three-membered carbocyclic structure, is a cornerstone in the field of advanced organic synthesis. fiveable.me Its inherent ring strain, a consequence of acute bond angles of approximately 60 degrees, renders it a highly reactive and versatile functional group. fiveable.mewikipedia.orgmasterorganicchemistry.com This strain makes cyclopropane-containing compounds susceptible to ring-opening reactions, cycloadditions, and rearrangements, providing chemists with a powerful toolkit for constructing more intricate molecular frameworks. fiveable.mefiveable.me

The strategic incorporation of a cyclopropane moiety into a molecule can significantly influence its physical and chemical properties. fiveable.me This includes alterations in bond angles, increased reactivity compared to acyclic counterparts, and the introduction of unique stereochemical constraints. fiveable.me Consequently, cyclopropane derivatives are widely utilized as key intermediates in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals and agrochemicals. fiveable.me The rigid nature of the cyclopropane ring can also impact the biological activity and pharmacokinetic properties of drug candidates, making it a valuable motif in medicinal chemistry. fiveable.me

The Strategic Importance of Geminally Disubstituted Cyclopropanes

Within the family of cyclopropane (B1198618) derivatives, geminally disubstituted cyclopropanes, where two substituents are attached to the same carbon atom of the ring, represent a particularly important structural motif. This arrangement is present in a significant number of therapeutically relevant small molecules. acs.org The geminal disubstitution pattern offers a unique spatial arrangement of functional groups, which can be crucial for molecular recognition and biological activity.

The synthesis of geminally disubstituted cyclopropanes has been a subject of sustained interest, leading to the development of numerous elegant synthetic methods. acs.org These methods often aim to provide modular and efficient access to a wide variety of substituted cyclopropanes, allowing for the rapid exploration of chemical space in drug discovery and materials science. acs.orgnih.govacs.org The ability to introduce diverse functional groups at a single carbon atom of the cyclopropane ring provides a powerful strategy for fine-tuning the properties of the target molecule.

Positioning 1,1 Bis Iodomethyl Cyclopropane Within Contemporary Chemical Research

Precursor Synthesis and Functionalization Routes

The most established routes to this compound involve the initial construction of a functionalized cyclopropane core, followed by the conversion of these functional groups into the desired iodomethyl moieties. This multi-step approach allows for the use of readily available starting materials.

Synthesis via 1,1-Cyclopropanedicarboxylic Ester Derivatives

A common and reliable pathway begins with the synthesis of diethyl 1,1-cyclopropanedicarboxylate. This key diester is typically prepared through the reaction of diethyl malonate with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in the presence of a base. wikipedia.orgwikipedia.orgthermofisher.com Phase-transfer catalysts, like poly(ethylene glycol) (PEG 400) or triethylbenzylammonium chloride, are often employed to facilitate the reaction between the aqueous base and the organic reagents, leading to improved yields. wikipedia.orgthermofisher.com

Once the diethyl 1,1-cyclopropanedicarboxylate is obtained, the next critical step is the reduction of the two ester groups to hydroxyl groups, yielding 1,1-bis(hydroxymethyl)cyclopropane (B119854). wikipedia.orgresearchgate.net This transformation is commonly achieved using powerful reducing agents. While lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is effective, other methods have been developed to avoid the challenges associated with large-scale LiAlH₄ reactions. rsc.orgorgsyn.org Alternative reduction systems include potassium borohydride (B1222165) with aluminum trichloride (B1173362) or catalytic hydrogenation over copper-based catalysts. wikipedia.orgorganic-chemistry.orggoogle.com

| Reactants | Catalyst/Base | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl malonate, 1,2-Dichloroethane | Potassium Carbonate, PEG 400 | Reflux | Diethyl 1,1-cyclopropanedicarboxylate | wikipedia.orgwikipedia.org |

| Diethyl malonate, 1,2-Dibromoethane | Sodium Hydroxide (B78521), Triethylbenzylammonium chloride | Vigorous stirring, 2 hours | Cyclopropane-1,1-dicarboxylic acid | thermofisher.com |

Conversion of 1,1-Bis(hydroxymethyl)cyclopropane Derivatives

With 1,1-bis(hydroxymethyl)cyclopropane in hand, the focus shifts to converting the two primary alcohol functionalities into iodides. A classic method involves a two-step sequence where the diol is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or benzenesulfonate), followed by nucleophilic substitution with an iodide salt (a Finkelstein-type reaction). researchgate.net An early synthesis of spiropentane (B86408) utilized the conversion of 1,1-bis(hydroxymethyl)cyclopropane to its dibenzenesulfonate derivative, which was then treated with an iodide source to produce this compound. researchgate.net

More direct, one-pot conversions are highly desirable and are typically achieved using reagents that activate the hydroxyl group for in-situ displacement by iodide.

Halogenation Approaches for Iodomethyl Group Installation

The most prevalent modern method for the direct conversion of alcohols to alkyl iodides is the Appel reaction. wikipedia.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and an iodine source. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which makes the hydroxyl group an excellent leaving group. The iodide ion then displaces the activated oxygen via an Sₙ2 mechanism.

For the synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane, the reagent system typically consists of triphenylphosphine, elemental iodine (I₂), and a base such as imidazole. nrochemistry.comnih.gov Imidazole acts as a mild base and may assist in the reaction sequence. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) under mild conditions, often starting at 0 °C and warming to room temperature. nrochemistry.com The strong P=O double bond formed in the triphenylphosphine oxide by-product is a major thermodynamic driving force for the reaction. wikipedia.org

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Appel Reaction | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole | One-pot, mild conditions, proceeds via an oxyphosphonium intermediate. | wikipedia.orgnrochemistry.comnih.gov |

| Two-Step (via Sulfonate) | 1. Benzenesulfonyl chloride, Base 2. Sodium Iodide (NaI) | Involves isolation of an intermediate sulfonate ester. | researchgate.net |

Direct Synthesis Methods for this compound

Direct methods aim to construct the this compound skeleton in a single step from acyclic precursors, which can be more atom-economical. These strategies often rely on carbene or carbenoid chemistry or organometallic-mediated cyclizations.

Carbene-Mediated Cyclopropanation Approaches

Carbene addition to alkenes is a fundamental reaction for forming cyclopropane rings. In principle, the reaction of a suitable carbene with an appropriately substituted alkene could yield this compound directly. However, the specific application of this strategy for the target molecule is not extensively documented. A hypothetical route could involve the [2+1] cycloaddition of a methylene (B1212753) carbene to an alkene like 1,1-bis(iodomethyl)ethene, though the stability and preparation of such a substrate would present challenges.

Organometallic Reagent Facilitated Synthesis

Organometallic reagents offer powerful tools for cyclopropane synthesis. The Simmons-Smith reaction is a cornerstone of cyclopropanation, involving an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is typically generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgucalgary.cawikipedia.org This reaction is stereospecific and works well on a wide variety of alkenes. wikipedia.org A direct synthesis of this compound could be envisioned by applying the Simmons-Smith reaction to an alkene already possessing an iodomethyl group, such as allyl iodide. The reaction would add a CH₂I group across the double bond to form the desired product. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. thermofisher.comwikipedia.org

Another powerful organometallic approach involves intramolecular reductive cyclization. Samarium(II) iodide (SmI₂) is a potent single-electron reducing agent widely used to mediate the formation of carbon-carbon bonds, including cyclizations. nih.govwikipedia.orgnih.gov It is particularly effective in promoting the coupling of alkyl halides. A plausible direct synthesis could involve the SmI₂-mediated reductive cyclization of a polyhalogenated precursor, such as 1,3-diiodo-2,2-bis(iodomethyl)propane. The single-electron transfer from two equivalents of SmI₂ to the terminal iodides would generate a diradical or di-organosamarium species that could cyclize to form the strained three-membered ring.

Optimization of Reaction Conditions and Scalability for this compound Production

The efficient synthesis of this compound is critical for its application in advanced chemical synthesis. Production strategies focus on optimizing reaction conditions to maximize yield and purity while ensuring the process is scalable for larger quantities. The primary route involves a two-step process: first, the synthesis of a suitable precursor, typically 1,1-bis(hydroxymethyl)cyclopropane or its derivatives, followed by conversion to the target diiodide compound.

A prevalent method for converting the precursor to this compound is the Finkelstein reaction. wikipedia.org This nucleophilic substitution reaction involves exchanging a halogen or another leaving group for iodide. wikipedia.orgiitk.ac.in The optimization of this reaction is paramount and typically focuses on the choice of precursor, iodide source, solvent, and temperature.

The precursor itself, 1,1-bis(hydroxymethyl)cyclopropane, can be synthesized via several routes. One common method is the reduction of diethyl 1,1-cyclopropanedicarboxylate. researchgate.net Another approach involves the reaction of dibromoneopentyl glycol with zinc. psu.edu For the subsequent Finkelstein reaction, the diol is often converted into a derivative with a better leaving group, such as a ditosylate or a dibromide, to facilitate the substitution by the iodide ion. For instance, a known reaction sequence involves converting 1,1-bis(hydroxymethyl)cyclopropane into its dibenzenesulfonate derivative, which is then reacted to form this compound. researchgate.net

The optimization of the Finkelstein reaction for producing this compound is detailed in the table below. The classic approach utilizes sodium iodide in acetone (B3395972), a combination that drives the reaction to completion due to the precipitation of the resulting sodium salt (e.g., sodium bromide or sodium tosylate) from the solvent. wikipedia.org

Table 1: Optimization of Finkelstein Reaction Conditions

| Precursor | Iodide Source | Solvent | Temperature | Key Finding |

|---|---|---|---|---|

| 1,1-Bis(bromomethyl)cyclopropane | Sodium Iodide (NaI) | Acetone | Reflux | The insolubility of the resulting sodium bromide in acetone drives the equilibrium towards the product, maximizing yield. wikipedia.org |

| 1,1-Bis(p-toluenesulfonyloxymethyl)cyclopropane | Sodium Iodide (NaI) | Acetone / DMF | Heated | Polar aprotic solvents like acetone or dimethylformamide (DMF) are effective for this SN2 reaction. wikipedia.orgiitk.ac.in |

The scalability of producing this compound is heavily dependent on the efficiency and practicality of the precursor's synthesis on a larger scale. Difficulties in filtration of byproducts, such as metal hydroxides from reductions using complex metal hydrides like LiAlH₄, can render a route unsuitable for large-scale production. google.com Therefore, methods like gas-solid-phase catalytic hydrogenation are often preferred for industrial applications due to simpler work-up procedures. google.com

When scaling up, factors such as reagent cost, process safety, reactor volume, and temperature control become critical. For instance, the synthesis of (bromomethyl)cyclopropane, a related monohalide, was successfully scaled by using triphenylphosphite in the polar aprotic solvent DMF, which addressed solubility issues encountered with other reagents. google.com Such process optimization studies are crucial for developing safe and efficient multi-kilogram scale production methods. researchgate.net

Table 2: Research Findings on Precursor Synthesis for Scalability

| Precursor Synthesis Method | Starting Materials | Reagents | Yield | Scalability Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Diethyl 1,1-cyclopropanedicarboxylate | H₂, Cu/ZnO catalyst | High | This gas-solid-phase process avoids difficult filtrations associated with metal hydride reagents, making it more suitable for large-scale production. google.com |

| Zinc-mediated Reduction | Dibromoneopentyl glycol | Zinc, Ethanol | 87.3% | The reaction proceeds under relatively mild conditions (refluxing ethanol), but the use of metallic zinc may present challenges for work-up and waste disposal on an industrial scale. psu.edu |

Ultimately, the development of a robust and scalable process for this compound requires careful consideration of both the final iodination step and the synthesis of its key precursor, balancing reaction efficiency with the practical and economic demands of large-scale chemical manufacturing.

Advanced Synthetic Utility and Applications of 1,1 Bis Iodomethyl Cyclopropane in Complex Molecule Synthesis

Cyclopropanation Reactions Facilitated by 1,1-Bis(iodomethyl)cyclopropane Precursors

While this compound itself is typically the product of cyclopropanation, its precursors and the methodologies for its synthesis are central to understanding its utility. These methods provide access to the 1,1-disubstituted cyclopropane (B1198618) motif, which can then be further elaborated.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. researchgate.nettcichemicals.comyoutube.com The reaction is a cheletropic process where the methylene (B1212753) group is delivered to the alkene in a concerted fashion, preserving the stereochemistry of the double bond. researchgate.netnih.gov This means that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product. researchgate.net

The active reagent, (iodomethyl)zinc iodide (ICH₂ZnI), is generated in situ. researchgate.netmarquette.edu Modifications to the classic Simmons-Smith reaction have been developed to enhance reactivity and substrate scope. The Furukawa modification, for instance, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can increase the reactivity of the system. youtube.com Another modification involves the use of triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, a benchtop-stable reagent that, in conjunction with an organic photocatalyst and visible light, can cyclopropanate a variety of olefins.

A key aspect of the Simmons-Smith reaction is its compatibility with various functional groups, including alcohols, ethers, carbonyls, and alkynes. youtube.com The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur cis to it, as the zinc atom coordinates with the oxygen atom.

| Reaction Type | Key Reagents | Characteristics |

| Simmons-Smith | Diiodomethane, Zn-Cu couple | Stereospecific, forms (iodomethyl)zinc iodide in situ. |

| Furukawa Modification | Diiodomethane, Et₂Zn | Increased reactivity compared to the classic method. |

| Photocatalytic Modification | Triethylammonium bis(catecholato)iodomethylsilicate, photocatalyst | Mild conditions, broad substrate scope. |

Transition metal catalysts offer alternative and often complementary methods for cyclopropanation. Gold-catalyzed cyclopropanation, for example, has emerged as a powerful tool due to its mild reaction conditions and high efficiency. nih.gov Gold carbenoids, generated from various precursors like diazo compounds or enynes, can react with alkenes to form cyclopropanes. nih.gov These reactions can proceed through an electrophilic mechanism, analogous to the Simmons-Smith reaction. dntb.gov.ua

Palladium catalysts are also utilized in cyclopropanation reactions. For instance, palladium-catalyzed insertion of (trimethylsilyl)diazomethane into 1,1-diborylalkenes provides a stereoselective route to functionalized cyclopropanes. nih.gov

Iron-catalyzed asymmetric intramolecular cyclopropanation of diazo derivatives has been achieved using chiral bisoxazoline ligands, yielding bicycloalkane derivatives with high enantiopurity. nih.gov Copper catalysts have also been employed in the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, providing access to trifluoromethyl-substituted cyclopropylboronates. nih.gov

| Metal Catalyst | Carbene Source | Key Features |

| Gold (Au) | Diazo compounds, enynes | Mild conditions, high efficiency, complementary to other methods. nih.gov |

| Palladium (Pd) | (Trimethylsilyl)diazomethane | Stereoselective synthesis of functionalized cyclopropanes. nih.gov |

| Iron (Fe) | Diazo derivatives | Asymmetric intramolecular cyclopropanation. nih.gov |

| Copper (Cu) | Trifluorodiazoethane | Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. |

Cross-Coupling Reactions Involving this compound

The two iodomethyl groups of this compound serve as excellent handles for cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules. The compound's high iodine content makes it highly reactive in such transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org While direct coupling of this compound is not extensively documented, the reactivity of similar alkyl halides in these reactions provides a strong indication of its potential.

The general mechanism of palladium-catalyzed cross-coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Palladium-catalyzed cross-coupling of cyclopropanols with aryl halides has been demonstrated to proceed under mild conditions. rsc.orgrsc.org Similarly, the coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by zinc halide additives, provides an efficient route to cyclopropyl (B3062369) arenes. nyu.edu These examples suggest that this compound could serve as a precursor to organometallic reagents for such couplings or be directly coupled with various partners.

| Coupling Partners | Catalyst System | Product Type |

| Cyclopropanols and Aryl Halides | Palladium catalyst | Aryl-substituted cyclopropanes rsc.orgrsc.org |

| Cyclopropylmagnesium Bromide and Aryl Bromides | Palladium catalyst, ZnBr₂ | Cyclopropyl arenes nyu.edu |

Besides palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving alkyl halides.

Nickel-Catalyzed Couplings: Nickel catalysts are known to be effective for the cross-coupling of alkyl halides with organometallic reagents. tcichemicals.com They can operate through radical pathways, which can be advantageous for certain substrates. nih.gov Nickel-catalyzed cross-electrophile coupling of 1,3-dimesylates, which can be derived from 1,3-diols, provides a route to alkylcyclopropanes. nih.govnih.gov This methodology could potentially be adapted for precursors related to this compound.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions are also well-established. For instance, the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes has been achieved using copper catalysis, providing access to chiral alkynyl cyclopropanes. nih.govnih.gov This highlights the potential for stereoselective functionalization of cyclopropane derivatives. Copper-catalyzed aminoboration of alkylidenecyclopropanes has also been reported, yielding cyclopropane-containing β-aminoalkylboranes. rsc.org

| Metal Catalyst | Reactants | Key Outcome |

| Nickel (Ni) | 1,3-Dimesylates | Synthesis of alkylcyclopropanes via cross-electrophile coupling. nih.govnih.gov |

| Copper (Cu) | Racemic Cyclopropyl Halides and Terminal Alkynes | Enantioconvergent synthesis of chiral alkynyl cyclopropanes. nih.govnih.gov |

| Copper (Cu) | Alkylidenecyclopropanes, Diboron, Hydroxylamines | Synthesis of cyclopropane-containing β-aminoalkylboranes. rsc.org |

Construction of Spiro and Polycyclic Architectures

The unique 1,1-disubstituted nature of this compound makes it an ideal precursor for the synthesis of spirocyclic and polycyclic compounds. The two reactive iodomethyl groups can participate in sequential or simultaneous ring-forming reactions.

The synthesis of spiro[2.2]pentanes, which are highly strained and thus synthetically challenging, can be approached using precursors derived from 1,1-disubstituted cyclopropanes. The high degree of strain in these molecules makes them interesting for medicinal chemistry. For example, a Furukawa-modified Simmons-Smith reaction on allenamides can produce amido-spiro[2.2]pentanes. tcichemicals.com

Intramolecular reactions of derivatives of this compound can lead to the formation of bicyclic and other polycyclic systems. For instance, an iron-catalyzed asymmetric intramolecular cyclopropanation can produce [3.1.0]bicycloalkane derivatives. nih.gov The construction of enantiopure spiro[cyclopropane-oxindole] and bispiro[oxindole-cyclopropane-cyclohexone] skeletons has been achieved through an asymmetric [2+1] cyclopropanation using a chiral bifunctional phosphonium (B103445) salt catalyst.

| Target Architecture | Synthetic Strategy | Key Features |

| Spiro[2.2]pentanes | Furukawa-modified Simmons-Smith on allenamides | Access to highly strained spirocycles. tcichemicals.com |

| [3.1.0]Bicycloalkanes | Iron-catalyzed intramolecular cyclopropanation | Asymmetric synthesis of bicyclic systems. nih.gov |

| Spiro[cyclopropane-oxindole] | Asymmetric [2+1] cyclopropanation | Construction of complex spiro-heterocycles. |

Computational and Theoretical Frameworks for 1,1 Bis Iodomethyl Cyclopropane Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a important method for elucidating the mechanisms of organic reactions. For 1,1-bis(iodomethyl)cyclopropane, DFT calculations are instrumental in mapping out the potential energy surfaces of its various transformations, such as nucleophilic substitution and elimination reactions. These studies allow for the determination of the structures of transition states and the calculation of activation energies, providing deep insights into the kinetics and thermodynamics of these processes.

DFT models, such as B3LYP with a suitable basis set like 6-31G*, can be employed to predict bond dissociation energies. This is particularly relevant for the carbon-iodine (C-I) bonds in this compound, as the homolytic cleavage of these bonds can lead to the formation of radical intermediates. The presence of two iodomethyl groups on the same carbon atom introduces the possibility of sequential or concerted reactions, and DFT can help to distinguish between these pathways.

For instance, in a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu⁻), DFT calculations could be used to model the energy profile for the stepwise substitution of the two iodine atoms. The calculations would provide the relative energies of the starting materials, the monosubstituted intermediate, the disubstituted product, and the transition states connecting them.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Nu⁻ | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | 1-(Iodomethyl)-1-(nucleomethyl)cyclopropane + I⁻ | -5.7 |

| 4 | Transition State 2 (TS2) | +18.9 |

| 5 | 1,1-Bis(nucleomethyl)cyclopropane + I⁻ | -12.3 |

| This table presents hypothetical DFT-calculated relative energies for a stepwise nucleophilic substitution on this compound. The values are illustrative and would vary depending on the specific nucleophile and computational level of theory. |

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the stability of reactive intermediates. For this compound, MD simulations can be particularly useful for understanding the behavior of the flexible iodomethyl groups and the influence of the solvent environment on reaction pathways.

In the context of its reactive intermediates, such as the cyclopropylmethyl radical that could form upon C-I bond cleavage, MD simulations can track the geometry and motions of these species. This is crucial as cyclopropylmethyl radicals are known to undergo rapid ring-opening rearrangements to form homoallylic radicals. MD simulations can help to assess the timescale of these rearrangements and how they might compete with other reaction pathways, such as trapping by a radical scavenger.

Furthermore, MD simulations can be used to assess steric effects in solution-phase reactions. researchgate.net The accessibility of the iodine atoms to incoming nucleophiles can be evaluated by simulating the molecule in a solvent box and analyzing the radial distribution functions of solvent molecules around the reactive sites. This provides a more realistic picture of the reaction environment compared to static quantum chemical calculations in the gas phase.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its inherent reactivity. Computational methods can be used to calculate various electronic properties and reactivity descriptors that help to predict how the molecule will behave in chemical reactions.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic character. In this compound, the LUMO is expected to be localized on the antibonding σ* orbitals of the C-I bonds, indicating that these are the most likely sites for nucleophilic attack.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. The ESP map would likely show regions of positive potential around the iodine atoms and the adjacent carbon atoms, further confirming their electrophilicity. Fukui functions can also be computed to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

| Descriptor | Predicted Reactive Site | Rationale |

| LUMO | Carbon atoms of the CH₂I groups | Location of the lowest energy empty orbital, indicating susceptibility to nucleophilic attack. |

| Electrostatic Potential | Iodine atoms and adjacent carbons | Regions of positive potential attract nucleophiles. |

| Fukui Function (f⁺) | Carbon atoms of the CH₂I groups | Indicates the propensity of a site to accept an electron (undergo nucleophilic attack). |

| This table summarizes the predicted reactive sites of this compound based on common reactivity descriptors. |

Strain Energy Analysis and its Influence on Reactivity

The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain, which is a major driver of its reactivity. nih.gov This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°. Computational methods can be used to quantify this strain energy and to understand how it influences the molecule's chemical behavior.

Strain energy can be calculated using various theoretical methods, such as homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of strain. The calculated strain energy provides a quantitative measure of the thermodynamic driving force for reactions that involve the opening of the cyclopropane ring.

The presence of the gem-di-iodomethyl substituent can also influence the strain energy of the cyclopropane ring. DFT calculations can be used to compare the strain energy of this compound with that of unsubstituted cyclopropane to determine the electronic and steric effects of the substituents on the ring strain. This analysis is crucial for understanding reactions where the three-membered ring participates, such as in rearrangements or ring-opening reactions. The inherent strain makes the bonds of the cyclopropane ring weaker and more susceptible to cleavage, which can be a key factor in certain reaction pathways. nih.gov

Chemical Derivatives and Analogues of 1,1 Bis Iodomethyl Cyclopropane

Synthesis and Transformations of 1,1-Bis(hydroxymethyl)cyclopropane (B119854)

1,1-Bis(hydroxymethyl)cyclopropane is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the asthma medication Montelukast. psu.edugoogle.com Its synthesis has been approached through several distinct chemical pathways, each with its own advantages and limitations.

One common strategy involves the reduction of diethyl 1,1-cyclopropanedicarboxylate. psu.edu This ester is typically prepared through the reaction of diethyl malonate with 1,2-dihaloethanes, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. psu.edu The subsequent reduction to the diol has been achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). psu.edu However, this method can be challenging on a large scale due to difficulties in filtering the resulting metal hydroxide (B78521) byproducts. google.com An alternative reduction method employs gas-solid-phase catalytic hydrogenation over a copper-based catalyst, which is more suitable for industrial production. google.com

Another reported synthesis starts from pentaerythritol. psu.edu Pentaerythritol is first treated with hydrobromic acid to produce dibromoneopentyl glycol. This intermediate then undergoes an intramolecular cyclization reaction using zinc powder to yield 1,1-bis(hydroxymethyl)cyclopropane. psu.edu Research has optimized this zinc-mediated reaction, finding that a mole ratio of dibromoneopentyl glycol to zinc of 1:1.05 at 80°C for 7 hours results in a high yield (87.3%) and purity (98.67%). psu.edu

Beyond its role in synthesis, 1,1-bis(hydroxymethyl)cyclopropane is utilized as an intermediate for morphine alkaloids and as an inhibitor of the 5-lipoxygenase enzyme. chemicalbook.com

Table 1: Synthesis Methods for 1,1-Bis(hydroxymethyl)cyclopropane

| Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Diethyl malonate, 1,2-dihaloethane | Phase transfer catalyst, Metal hydride (e.g., LiAlH₄) | 1,1-Bis(hydroxymethyl)cyclopropane | Low total yield | psu.edu |

| Diethyl 1,1-cyclopropanedicarboxylate | H₂, Cu/support catalyst | 1,1-Bis(hydroxymethyl)cyclopropane | Not specified | google.com |

| Pentaerythritol, Hydrobromic acid | Diethyl sulfate (B86663) (catalyst), Zinc powder | 1,1-Bis(hydroxymethyl)cyclopropane | 87.3% | psu.edu |

| Selenone, Malonic ester | Alkaline medium, LiAlH₄ | 1,1-Bis(hydroxymethyl)cyclopropane | Low total yield | psu.edu |

Reactivity Studies of Halogenated Cyclopropane (B1198618) Analogues

The reactivity of cyclopropanes is largely dictated by their significant ring strain (approximately 100 kJ mol⁻¹), which makes them susceptible to ring-opening reactions. firsthope.co.innih.gov When electron-withdrawing groups, such as halogens, are present, the cyclopropane ring can act as an electrophile. nih.gov

Halogenation of the parent cyclopropane ring with chlorine or bromine typically requires light or heat and results in a ring-opened 1,3-dihalopropane. firsthope.co.in Similarly, reaction with hydrogen halides (HX) breaks the ring to form 1-haloalkanes. firsthope.co.in

More complex halogenated cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, exhibit unique reactivity. These systems, which feature an electron-donating group and an electron-accepting group on the ring, are highly polarized. acs.org This polarization enhances their reactivity towards nucleophiles and can direct the attack to a specific carbon atom. nih.gov For instance, the reaction of D-A cyclopropanes containing two geminal carboxylic esters with chalcogenyl halides (like sulfenyl or selenyl chlorides) in the presence of a Lewis acid like magnesium iodide leads to a 1,3-halochalcogenation. acs.org This reaction proceeds via ring-opening, with the halogen adding to the 1-position and the chalcogenyl group adding to the 3-position. acs.org

Studies on the kinetics of ring-opening reactions of electrophilic cyclopropanes with nucleophiles like thiophenolates have provided insight into their inherent SN2 reactivity. nih.govresearchgate.net It has been observed that cyclopropanes with 1,1-dicyano substituents are efficient electrophiles, and those derived from Meldrum's acid react even faster due to the conformational constraints of the 'double lactone' moiety. nih.gov The presence of aryl substituents at the C2 position can also accelerate the rate of reaction compared to unsubstituted analogues. nih.gov

Table 2: Ring-Opening Reactions of Halogenated Cyclopropane Analogues

| Cyclopropane Type | Reagent(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Unsubstituted Cyclopropane | X₂ (Cl₂, Br₂), hv or heat | 1,3-Dihalopropane | Ring-opening relieves strain | firsthope.co.in |

| Unsubstituted Cyclopropane | HX (HCl, HBr) | 1-Haloalkane | Ring-opening | firsthope.co.in |

| Donor-Acceptor Cyclopropane | Chalcogenyl halides, MgI₂ | 1,3-Halochalcogenated alkane | Regiospecific ring-opening | acs.org |

| Electrophilic Cyclopropane | Thiophenolates | Methylene-extended Michael adducts | SN2-type ring-opening | nih.gov |

Development of Other 1,1-Disubstituted Cyclopropane Building Blocks

The utility of the 1,1-disubstituted cyclopropane motif has led to the development of various building blocks beyond simple halogenated or hydroxylated versions. These building blocks are designed to participate in a diverse range of chemical transformations.

Donor-Acceptor (D-A) Cyclopropanes: As mentioned, D-A cyclopropanes are highly versatile intermediates. acs.org Those bearing two geminal ester groups are particularly common and serve as precursors for cycloadditions, rearrangements, and ring-opening reactions, providing pathways to complex carbocycles and heterocycles. acs.org

Cyclopropylboronates: The introduction of a boronate group onto a cyclopropane ring creates a powerful synthetic handle. Pinacolboronate-substituted cyclopropanes can be synthesized enzymatically, allowing for the creation of specific stereoisomers. nih.gov These cyclopropylboronates can be readily derivatized through cross-coupling reactions or converted into other functional groups like cyclopropylamines and cyclopropanols. nih.gov A practical synthesis for trans-disubstituted cyclopropyl (B3062369) trifluoroborate salts has also been developed via Ru-catalyzed enantioselective cyclopropanation, highlighting the utility of these boron-containing building blocks. acs.org

Cyclopropanes from Activated Methylene (B1212753) Compounds: Cyclopropanes substituted with two electron-withdrawing groups derived from activated methylene compounds like malononitrile (B47326) or Meldrum's acid are potent electrophiles. nih.govresearchgate.net Cyclopropane-1,1-dicarbonitrile, for example, readily reacts with nucleophiles in ring-opening reactions. researchgate.net These building blocks are valuable for constructing carbon chains with specific functional group patterns. nih.gov The development of enzymatic methods using engineered proteins has further expanded the ability to create chiral cyclopropane motifs with derivatizable handles, supporting diversity-oriented synthesis in drug discovery. nih.gov

Table 3: Examples of 1,1-Disubstituted Cyclopropane Building Blocks

| Building Block Class | Key Structural Feature | Common Applications | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Geminal ester or other acceptor groups | Cycloadditions, rearrangements, ring-opening | acs.org |

| Cyclopropylboronates | Boronate ester (e.g., pinacolboronate) or trifluoroborate salt | Cross-coupling reactions, conversion to amines/alcohols | nih.govacs.org |

| Dicyano Cyclopropanes | Two nitrile groups on the same carbon | Electrophilic ring-opening, Michael-type additions | nih.govresearchgate.net |

| Meldrum's Acid-Derived Cyclopropanes | Spiro-fused to a Meldrum's acid moiety | Enhanced electrophilicity in ring-opening reactions | nih.gov |

Future Perspectives and Emerging Research Directions in 1,1 Bis Iodomethyl Cyclopropane Chemistry

Innovations in Green Chemistry for Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and use of chemical compounds, and 1,1-Bis(iodomethyl)cyclopropane is no exception. Future research will likely focus on developing more environmentally benign methods for its production and subsequent reactions.

One area of innovation lies in the synthesis of its precursors, such as 1,1-bis(hydroxymethyl)cyclopropane (B119854). Traditional reductions of 1,1-cyclopropanedicarboxylic acid esters often use complex metal hydrides like lithium aluminum hydride, which can create difficulties in large-scale production due to challenging filtration of metal hydroxide (B78521) by-products. google.com A greener alternative involves the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester. google.com This method avoids harsh reagents and simplifies purification.

Further green innovations could include:

Solvent-Free Reactions : The use of techniques like ball-milling for cyclopropane (B1198618) synthesis points towards a future where reactions are performed without bulk solvents, reducing waste and environmental impact. researchgate.net

Biocatalytic Approaches : Biocatalysis offers a powerful green alternative to traditional chemical methods. nsf.gov It can reduce the need for expensive transition-metal catalysts, chiral ligands, and organic solvents, thereby minimizing waste. nsf.gov The application of biocatalysts to the derivatives of this compound could lead to highly selective and sustainable transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. For a reactive compound like this compound, whose subsequent reactions might involve unstable intermediates, flow chemistry provides a much safer operational window.

Research has already demonstrated the successful use of flow chemistry for cyclopropanation reactions using diazo compounds generated and consumed in situ. rsc.org This approach mitigates the risks associated with handling potentially explosive reagents. rsc.org Future work could adapt this methodology for reactions involving this compound, enabling:

Safer Handling of Intermediates : The generation of reactive intermediates, such as carbenes or radicals from this compound, can be precisely controlled in a flow reactor, minimizing decomposition and side reactions.

Automated Library Synthesis : Integrating flow reactors with automated purification and analysis systems would allow for the rapid synthesis of diverse libraries of cyclopropane-containing molecules for screening in drug discovery and materials science.

Exploration of Bio-Inspired Catalysis

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules, including those containing cyclopropane rings. nih.govacs.org Bio-inspired catalysis seeks to mimic these natural processes to achieve high efficiency and selectivity in the lab.

The enzymatic synthesis of cyclopropanes is an active area of research, with engineered enzymes like myoglobin (B1173299) and cytochrome P450 variants being used for stereoselective cyclopropanation. nih.govutdallas.edu These biocatalytic systems can produce chiral cyclopropanes with high enantiomeric excess, a critical requirement for pharmaceutical applications. nsf.govnih.gov

Future research directions in this area for this compound chemistry include:

Enzyme-Directed Reactions : Developing or engineering enzymes that can specifically recognize and functionalize this compound or its derivatives.

Biomimetic Catalysts : Creating synthetic catalysts that mimic the active sites of cyclopropane-forming enzymes. acs.organl.gov These could include metal-organic frameworks (MOFs) or molecular cages that provide a confined environment for the reaction to occur with high selectivity. acs.org

Table 1: Examples of Bio-Inspired Systems for Cyclopropanation

| Catalytic System | Description | Potential Advantage for this compound Chemistry | Reference(s) |

|---|---|---|---|

| Engineered Myoglobin | Heme protein variants catalyze cyclopropanation with high stereoselectivity. | Enantioselective functionalization of derivatives. | utdallas.edu |

| Engineered CYP450 | A modified cytochrome P450 enzyme used for cyclopropanation of styrenes. | Tunable diastereoselectivity and enantioselectivity. | nih.gov |

| Rhodothermus marinus NOD | Engineered nitric oxide dioxygenase (NOD) variants catalyze the formation of chiral cyclopropane building blocks. | Generation of diverse, stereopure building blocks for drug discovery. | nsf.gov |

| MOF-Encapsulated Catalysts | Metal-organic frameworks (MOFs) used to encapsulate and isolate active metal catalyst sites, mimicking enzyme pockets. | Enhanced stability, recyclability, and selectivity of catalysts for reactions. | acs.org |

Advanced Applications in Functional Materials Design

The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive component for advanced functional materials. This compound, with its two reactive functional groups, is a prime candidate for use as a monomer or cross-linking agent in polymer synthesis.

The incorporation of the 1,1-disubstituted cyclopropane unit into polymer backbones could lead to materials with unique properties:

Enhanced Thermal Stability : The compact and rigid cyclopropane scaffold can restrict chain motion, potentially increasing the glass transition temperature and thermal stability of the resulting polymers.

Tailored Mechanical Properties : The spiro-like nature of the 1,1-disubstituted cyclopropane core can influence polymer chain packing and morphology, allowing for the fine-tuning of mechanical properties like stiffness and toughness.

Novel Optical and Electronic Properties : The strained electronic nature of the cyclopropane ring might impart interesting optical or electronic characteristics to conjugated polymers or other functional materials.

Table 2: Potential Polymers Derived from this compound and Their Prospective Applications

| Polymer Class | Synthetic Route from this compound | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyethers | Reaction with diols after conversion of iodomethyl to hydroxymethyl or direct Williamson ether synthesis. | High thermal stability, chemical resistance. | High-performance engineering plastics, specialty coatings. |

| Polyesters | Reaction with dicarboxylic acids after conversion to 1,1-bis(hydroxymethyl)cyclopropane. | Enhanced rigidity, potential for biodegradability. | Specialty fibers, advanced composites, biomedical materials. |

| Polyamines/Polyamides | Reaction with diamines after conversion to other functional groups (e.g., carboxylic acids). | Strong intermolecular forces, high tensile strength. | Advanced adhesives, specialty films, high-strength fibers. |

| Cross-linked Resins | Use as a cross-linking agent with polyfunctional monomers. | Increased network rigidity, improved solvent resistance. | Thermosetting plastics, composite matrices, coatings. |

Contribution to New Chemical Entity Discovery

The cyclopropane motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of diseases. psu.edunih.gov Its conformational rigidity can lock a molecule into a bioactive conformation and improve metabolic stability. nih.gov this compound serves as an excellent starting point for the discovery of new chemical entities (NCEs).

The two iodomethyl groups provide reactive handles for divergent synthesis, allowing for the rapid creation of a library of molecules from a single core structure. nih.gov This strategy is highly valuable in the early stages of drug discovery for exploring chemical space and identifying lead compounds. nsf.gov The central cyclopropane ring can act as a conformationally restricted bioisostere for other common groups, like a gem-dimethyl group or an alkene, offering a way to fine-tune the pharmacological properties of a drug candidate. nih.gov

The compound's utility as a precursor for diverse building blocks is a key theme. For instance, it can be converted to 2,2'-(cyclopropane-1,1-diyl)diacetonitrile, a versatile intermediate for further chemical elaboration. By applying various coupling and functionalization reactions, chemists can generate a vast array of complex and topologically unique molecules built around the cyclopropane core, significantly contributing to the pipeline of NCEs for pharmaceutical and agrochemical research. nih.gov

Q & A

Q. Basic

- ¹H NMR : The cyclopropane ring protons resonate as a singlet at δ ~0.7–1.2 ppm due to equivalent environments. Iodomethyl groups show splitting patterns near δ ~2.5–3.0 ppm (coupled with adjacent CH₂ groups) .

- Mass spectrometry (EI) : Molecular ion peaks (M⁺) are often weak, but fragmentation patterns (e.g., loss of I⁻) confirm the structure.

- X-ray crystallography : Resolves steric and electronic effects of iodine substituents on cyclopropane ring geometry .

What challenges arise in designing experiments involving this compound, particularly regarding stability and regioselectivity?

Q. Advanced

- Thermal instability : The compound decomposes above 100°C, necessitating low-temperature reactions (e.g., <50°C in DMF) .

- Regioselectivity in ring-opening : Under acidic conditions, ring-opening may yield undesired allylic iodides. Using mild bases (e.g., NaHCO₃) suppresses this.

- Steric effects : The bulky iodomethyl groups hinder nucleophilic attack, requiring optimized steric environments (e.g., bulky solvents or catalysts) .

How can this compound serve as a precursor for synthesizing functionalized cyclopropane derivatives in medicinal chemistry?

Advanced

The compound is a versatile scaffold for introducing bioisosteres (e.g., nitriles, amines) via nucleophilic substitution. For example:

- Reaction with thiosemicarbazide forms bis(thiadiazolyl)cyclopropanes, which show antimicrobial activity .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids enable π-extension for drug candidates targeting enzyme inhibition .

Methodologically, inert atmospheres (N₂/Ar) are critical to prevent iodine oxidation during metal-catalyzed steps.

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile iodine byproducts.

- Waste disposal : Collect iodine-containing waste separately for neutralization with sodium thiosulfate .

- First aid : For spills, evacuate the area and use absorbent materials (e.g., vermiculite). Contaminated skin should be washed with soap and water immediately .

What computational methods are employed to predict the reactivity and electronic properties of this compound?

Q. Advanced

- DFT calculations : Models like B3LYP/6-31G* predict bond dissociation energies and transition states for substitution/elimination pathways.

- Molecular dynamics simulations : Assess steric effects in solution-phase reactions (e.g., solvent accessibility of iodine atoms) .

- Retrosynthetic analysis : Tools like Pistachio/Bkms_metabolic databases propose feasible synthetic routes by analogy to brominated cyclopropanes .

How do steric and electronic effects influence the reaction outcomes of this compound in cross-coupling reactions?

Q. Advanced

- Steric hindrance : The geminal iodomethyl groups create a crowded environment, favoring monofunctionalization over bis-substitution.

- Electronic effects : Iodine's polarizability stabilizes transition states in Pd-catalyzed couplings (e.g., Heck reactions), but high catalyst loadings (10–15 mol%) are often required .

- Solvent selection : Non-polar solvents (e.g., toluene) reduce iodine leaching but may slow reaction rates compared to DMF .

What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with this compound?

Q. Advanced

- Base selection : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation.

- Phase-transfer catalysis : Quaternary ammonium salts (e.g., TBAB) enhance nucleophilicity in biphasic systems, reducing reaction time and side reactions .

- Low-temperature kinetics : Slow addition of nucleophiles at 0–10°C suppresses exothermic elimination .

How is this compound utilized in the synthesis of strained macrocycles or polymers?

Advanced

The compound serves as a crosslinker in polymer chemistry:

- Ring-opening metathesis polymerization (ROMP) : Forms rigid, iodine-functionalized polymers with high thermal stability.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with bis(azidomethyl) derivatives creates triazole-linked cyclopropane networks .

Methodological challenges include controlling iodine’s redox activity during polymerization, often addressed by adding radical inhibitors (e.g., TEMPO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.